molecular formula C37H38N2O3 B560387 SR2595

SR2595

Cat. No.: B560387
M. Wt: 558.7 g/mol
InChI Key: WKDKAVKAQXVFJV-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR 2595 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Coupling Reactions: The indole core is then coupled with other aromatic compounds to form the biphenyl structure.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure of SR 2595.

Industrial Production Methods

Industrial production of SR 2595 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and large-scale reactors to handle the chemical reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

SR 2595 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of SR 2595.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of SR 2595, while reduction could produce reduced derivatives with different functional groups.

Scientific Research Applications

Osteogenesis Promotion

One of the primary applications of SR2595 is in promoting bone formation. Research has demonstrated that:

  • In Vitro Studies : Treatment of human mesenchymal stem cells (MSCs) with this compound resulted in a significant increase in osteoblast formation, which are cells responsible for bone formation. This was measured through calcium phosphatase deposition and increased expression of bone morphogenetic proteins BMP2 and BMP6 .
  • In Vivo Studies : Animal models treated with this compound exhibited enhanced bone density without negatively impacting metabolic parameters such as insulin sensitivity or body weight .

Metabolic Disease Management

This compound has shown promise in managing conditions related to metabolic diseases:

  • Insulin Sensitivity : Chronic administration of this compound in lean C57BL/6J mice indicated no significant changes in insulin sensitivity, suggesting that it may not adversely affect glucose metabolism while promoting osteogenesis .
  • Potential for Obesity Treatment : Given its mechanism of action, this compound could serve as a therapeutic agent for obesity-related conditions by modulating adipogenesis without promoting fat accumulation .

Case Study 1: Osteoporosis Treatment

A study conducted on mice models of osteoporosis demonstrated that this compound treatment led to:

  • Increased Bone Mass : Mice treated with this compound showed a statistically significant increase in bone mass compared to control groups.
  • Mechanistic Insights : The study provided insights into how PPARγ repression could mimic the effects of genetic modifications that lead to increased bone formation, paving the way for new osteoporosis treatments .

Case Study 2: Cancer Research

Emerging research suggests potential anticancer applications for this compound:

  • Inhibition of Tumor Growth : Preliminary studies indicate that the compound may inhibit the growth of certain cancer cell lines, although detailed clinical trials are still needed to substantiate these findings.
  • Mechanistic Understanding : The inhibition of PPARγ has been linked to favorable outcomes in various cancer models, suggesting that this compound could be explored as part of combination therapies against specific cancers .

Comparative Data Table

The following table summarizes key findings from various studies on this compound:

Application AreaStudy TypeKey FindingsReference
OsteogenesisIn VitroIncreased osteoblast formation in MSCs
OsteoporosisIn VivoSignificant increase in bone mass in mouse models
Metabolic HealthIn VivoNo adverse effects on insulin sensitivity
Cancer ResearchPreliminaryInhibition of growth in cancer cell lines

Mechanism of Action

SR 2595 exerts its effects by binding to the PPARγ receptor and acting as an inverse agonist. This means that it not only blocks the receptor’s activity but also induces a conformational change that reduces its basal activity. This repression of PPARγ activity leads to decreased adipogenesis and increased osteogenesis . The molecular targets involved include various genes and proteins regulated by PPARγ, such as fatty acid-binding protein 4 and bone morphogenetic proteins BMP2 and BMP6 .

Comparison with Similar Compounds

Similar Compounds

    T0070907: Another inverse agonist of PPARγ, known for its similar effects on adipogenesis and osteogenesis.

    GW9662: A selective PPARγ antagonist that also inhibits the receptor’s activity but through a different mechanism.

Uniqueness of SR 2595

SR 2595 is unique in its ability to promote osteogenesis while repressing adipogenesis, making it a valuable tool for studying the balance between these two processes. Its specific binding affinity and inverse agonist activity at PPARγ distinguish it from other similar compounds .

Biological Activity

SR2595 is a novel compound that functions as an inverse agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating adipogenesis, glucose metabolism, and inflammation. The pharmacological properties of this compound have garnered attention due to its potential therapeutic applications, particularly in bone formation and metabolic disorders.

This compound operates primarily through the repression of PPARγ activity. It achieves this by inducing structural changes in the receptor that reduce its basal transcriptional activity. The binding of this compound to PPARγ results in a steric clash at the AF-2 domain, which is critical for coactivator recruitment and transcriptional activation. This mechanism is characterized by:

  • Increased dynamics of helix 3 and helix 12 : These structural changes lead to decreased affinity for coactivators like TRAP220 and increased affinity for corepressors such as NCoR1, promoting transcriptional repression .

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties, making it suitable for in vivo studies. It can be administered orally at doses such as 20 mg/kg without significant adverse effects on metabolic parameters. In studies involving C57BL/6 mice, this compound showed no detrimental impact on insulin sensitivity or body weight over a 21-day treatment period .

Effects on Osteogenesis

One of the most compelling aspects of this compound's biological activity is its ability to promote osteogenic differentiation in mesenchymal stem cells (MSCs). Key findings include:

  • Increased osteogenic markers : Treatment with this compound resulted in elevated expression levels of bone morphogenetic proteins (BMP2 and BMP6) and enhanced calcium deposition in cultured MSCs .
  • Comparison with genetic silencing : The effects observed with this compound were comparable to those achieved through genetic silencing of PPARγ, indicating a robust mechanism for promoting bone formation without adverse metabolic effects .

Summary of Research Findings

The following table summarizes key research findings related to this compound's biological activity:

Study Findings Methodology
This compound promotes osteogenesis in MSCs; increases BMP2 and BMP6 expressionIn vitro assays with cultured human MSCs
No negative impact on insulin sensitivity or body weight in miceChronic administration in C57BL/6J mice
Decreased affinity for coactivators; increased corepressor bindingStructural analysis using TR-FRET assays
Reduced expression of IGF-1 and canonical PPARγ target genesGene expression analysis in treated cells

Case Study 1: Osteogenic Differentiation

In a controlled study, MSCs treated with this compound exhibited a statistically significant increase in osteogenic differentiation compared to untreated controls. This was measured through calcium phosphatase deposition assays, demonstrating the compound's potential as a therapeutic agent for bone-related disorders.

Case Study 2: Metabolic Impact Assessment

A study evaluating the metabolic impact of this compound involved chronic administration to lean C57BL/6J mice. Results indicated that there were no significant changes in insulin tolerance or fasting insulin levels, suggesting that this compound could be used safely without disrupting metabolic homeostasis .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of SR2595 in preclinical models?

this compound modulates peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor implicated in osteoblast differentiation and metabolic regulation. In vitro studies demonstrate that this compound enhances osteoblast formation by selectively inhibiting PPARγ-mediated pathways, which are also linked to insulin sensitization . Methodologically, researchers should validate PPARγ activity using luciferase reporter assays and confirm osteoblast differentiation via alkaline phosphatase staining or RNA sequencing for osteogenic markers .

Q. How should researchers design experiments to assess this compound’s antitumor efficacy?

Preclinical oncology studies should employ xenograft models (e.g., murine tumor implants) with longitudinal measurements of tumor volume (via calipers or imaging) and weight. Control groups must include vehicle-treated cohorts, and endpoints should align with ethical guidelines (e.g., tumor size limits). Data analysis should incorporate ANOVA for longitudinal tumor volume comparisons and post-hoc tests to evaluate significance between treatment arms .

Q. What are the critical parameters for ensuring reproducibility in this compound studies?

  • Dosage: Optimize based on pharmacokinetic profiles (e.g., this compound’s half-life in mice is ~8 hours).
  • Model Selection: Use genetically consistent animal strains to minimize variability.
  • Data Transparency: Report raw data for tumor metrics and body weight changes, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Advanced Research Questions

Q. How can researchers reconcile this compound’s antitumor efficacy with observed adverse effects like weight loss?

Advanced studies should integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to differentiate on-target (PPARγ modulation) and off-target effects. Dose-response curves and tissue-specific PPARγ knockout models can clarify mechanisms. For example, shows this compound reduces tumor volume but induces weight loss in mice, suggesting a trade-off between efficacy and toxicity. Researchers should explore alternative dosing schedules (e.g., intermittent administration) to mitigate adverse effects .

Q. What methodologies address contradictions in this compound’s dual role in bone formation and metabolic regulation?

Contradictory findings (e.g., PPARγ’s role in osteoblastogenesis vs. adipogenesis) require multi-omics approaches. For instance, chromatin immunoprecipitation (ChIP-seq) can identify this compound-dependent PPARγ binding sites in bone vs. adipose tissues. Co-culture systems of osteoblasts and adipocytes may reveal context-dependent signaling crosstalk .

Q. How can this compound’s therapeutic window be optimized for translational applications?

Use combinatorial therapies to enhance efficacy while reducing this compound doses. For example, pairing this compound with bisphosphonates (bone resorption inhibitors) could amplify osteogenic effects. Methodologically, factorial experimental designs (e.g., 2×2 matrices) and synergy indices (e.g., Chou-Talalay method) are critical for evaluating interactions .

Q. What statistical frameworks are recommended for analyzing this compound’s time-dependent effects?

Mixed-effects models are ideal for longitudinal data (e.g., tumor growth curves), accounting for intra-subject correlations. Survival analysis (Kaplan-Meier curves with log-rank tests) should assess time-to-event endpoints (e.g., tumor progression). For metabolomic data, false discovery rate (FDR) corrections are essential to address multiple comparisons .

Q. Methodological and Ethical Considerations

Q. How should researchers validate this compound’s target engagement in novel tissue types?

Employ techniques like thermal shift assays (to measure PPARγ stability upon this compound binding) and siRNA-mediated PPARγ knockdown to confirm target specificity. Spatial transcriptomics can map this compound’s activity in heterogeneous tissues .

Q. What ethical safeguards are critical in this compound animal studies?

  • Humane Endpoints: Define criteria for early euthanasia (e.g., tumor ulceration, >20% weight loss).
  • Sample Size Justification: Use power analysis to minimize animal use while ensuring statistical rigor .

Q. How can conflicting results from this compound studies be systematically addressed?

Conduct meta-analyses of preclinical data, focusing on variables like dosage, model type, and endpoint definitions. Sensitivity analyses should identify outliers or confounding factors (e.g., diet-induced metabolic variability in murine models) .

Properties

IUPAC Name

2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N2O3/c1-23-25(3)39(22-26-11-13-28(14-12-26)31-9-7-8-10-32(31)36(41)42)34-20-17-29(21-33(23)34)35(40)38-24(2)27-15-18-30(19-16-27)37(4,5)6/h7-21,24H,22H2,1-6H3,(H,38,40)(H,41,42)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDKAVKAQXVFJV-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR2595
Reactant of Route 2
SR2595
Reactant of Route 3
SR2595
Reactant of Route 4
Reactant of Route 4
SR2595
Reactant of Route 5
Reactant of Route 5
SR2595
Reactant of Route 6
SR2595

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.